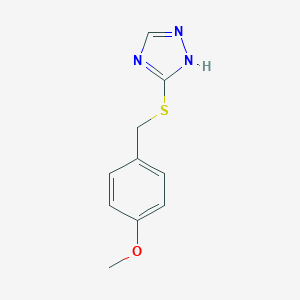

3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole

Description

Properties

IUPAC Name |

5-[(4-methoxyphenyl)methylsulfanyl]-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3OS/c1-14-9-4-2-8(3-5-9)6-15-10-11-7-12-13-10/h2-5,7H,6H2,1H3,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYAPEBBSZVGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CSC2=NC=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352162 | |

| Record name | 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17357-75-4 | |

| Record name | 5-[[(4-Methoxyphenyl)methyl]thio]-1H-1,2,4-triazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17357-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-{[(4-Methoxyphenyl)methyl]sulfanyl}-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is a two-step process commencing with the formation of a 1H-1,2,4-triazole-3-thiol precursor, followed by a regioselective S-alkylation. This document details the established methodologies, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

I. Reaction Pathway

The synthesis of this compound proceeds through two principal chemical transformations:

-

Cyclization: Formation of the 1H-1,2,4-triazole-3-thiol core from thiosemicarbazide and formic acid.

-

S-Alkylation: Subsequent reaction of the triazole-thiol with 4-methoxybenzyl chloride in the presence of a base to yield the final product.

The overall reaction scheme is depicted below:

An In-depth Technical Guide on the Chemical Properties of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole

This technical guide provides a comprehensive overview of the chemical and potential biological properties of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. This document details its synthesis, physicochemical characteristics, and potential therapeutic applications, supported by experimental protocols and data presented in a structured format.

Chemical Properties and Characterization

This compound is a derivative of the 1,2,4-triazole heterocyclic system, which is a common scaffold in many pharmaceutical compounds. The presence of a thioether linkage and a methoxybenzyl group contributes to its specific chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 17357-75-4 | [1][2][3] |

| Molecular Formula | C₁₀H₁₁N₃OS | [1] |

| Molecular Weight | 221.28 g/mol | [1] |

| Melting Point | 85-87 °C | Commercial Supplier Data |

| Boiling Point (Predicted) | 428.9 ± 47.0 °C | N/A |

| pKa (Predicted) | 8.85 ± 0.20 | N/A |

| Appearance | White to off-white solid | General observation for similar compounds |

Table 2: Spectroscopic Data for this compound (Predicted/Typical)

| Technique | Data |

| ¹H NMR | δ (ppm): ~8.3 (s, 1H, triazole C-H), ~7.2 (d, 2H, Ar-H), ~6.8 (d, 2H, Ar-H), ~4.3 (s, 2H, S-CH₂), ~3.7 (s, 3H, O-CH₃), ~13.5 (br s, 1H, N-H) |

| ¹³C NMR | δ (ppm): ~168 (C=S), ~159 (Ar-C-O), ~145 (triazole C-S), ~130 (Ar-C-H), ~128 (Ar-C), ~114 (Ar-C-H), ~55 (O-CH₃), ~36 (S-CH₂) |

| IR (KBr) | ν (cm⁻¹): ~3100 (N-H stretch), ~3000 (Ar C-H stretch), ~2950 (Aliphatic C-H stretch), ~1610 (C=N stretch), ~1510 (Ar C=C stretch), ~1250 (C-O stretch), ~1170 (C=S stretch) |

| Mass Spec (EI) | m/z: 221 (M⁺), 121 (base peak, [C₈H₉O]⁺) |

Synthesis

The most common and efficient method for the synthesis of this compound involves the S-alkylation of 1H-1,2,4-triazole-3-thiol with 4-methoxybenzyl chloride. This reaction is typically carried out in the presence of a base in a polar solvent.

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-1,2,4-triazole-3-thiol

-

4-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃) or Sodium hydroxide (NaOH)

-

Ethanol or Dimethylformamide (DMF)

-

Distilled water

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 1H-1,2,4-triazole-3-thiol (1 equivalent) in ethanol or DMF, add a base such as potassium carbonate or sodium hydroxide (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes to form the corresponding thiolate salt.

-

Add 4-methoxybenzyl chloride (1 equivalent) dropwise to the reaction mixture.

-

Stir the reaction mixture at room temperature or heat to 50-60 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After completion of the reaction (as indicated by TLC), pour the reaction mixture into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield pure this compound.

Potential Biological Activities and Experimental Protocols

While specific biological data for this compound is not extensively reported, derivatives of 1,2,4-triazole are known to exhibit a wide range of pharmacological activities, including antimicrobial, antifungal, and anticancer effects.[4] A structurally similar compound, a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative, has demonstrated selective cytotoxic effects against human melanoma cells by inducing S-phase cell cycle arrest. This suggests that the title compound may also possess antiproliferative properties.

Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549, HeLa)

-

This compound (test compound)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere.

-

Prepare various concentrations of the test compound in the culture medium.

-

After 24 hours, replace the medium with fresh medium containing different concentrations of the test compound and a vehicle control (DMSO).

-

Incubate the plate for another 48 hours.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

References

- 1. kemix.com.au [kemix.com.au]

- 2. 3-[(4-METHOXYBENZYL)THIO]-1H-1,2,4-TRIAZOLE CAS#: 17357-75-4 [chemicalbook.com]

- 3. 3-[(4-METHOXYBENZYL)THIO]-1H-1,2,4-TRIAZOLE | 17357-75-4 [chemicalbook.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole (CAS No. 17357-75-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole, a heterocyclic compound of significant interest in medicinal chemistry. The document details its physicochemical properties, outlines a representative synthetic protocol, and explores its potential biological activities and mechanisms of action based on existing literature on analogous structures. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents.

Introduction

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory properties. The incorporation of a thioether linkage and a methoxybenzyl moiety to the triazole ring, as seen in this compound, is a strategic approach to modulate the compound's pharmacokinetic and pharmacodynamic profile. This guide synthesizes the available information on this specific molecule and related structures to provide a detailed technical resource.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 17357-75-4 | [1][2] |

| Molecular Formula | C₁₀H₁₁N₃OS | |

| Molecular Weight | 221.28 g/mol | |

| Appearance | White to off-white solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents like DMSO and DMF (predicted) |

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, a representative synthetic route can be postulated based on established methods for the synthesis of 1,2,4-triazole-3-thiol derivatives and their subsequent S-alkylation.[3][4]

Representative Experimental Protocol

Step 1: Synthesis of 1H-1,2,4-triazole-3-thiol

A common method for the synthesis of the 1,2,4-triazole-3-thiol core involves the reaction of thiocarbohydrazide with formic acid.

-

Materials: Thiocarbohydrazide, formic acid, ethanol.

-

Procedure: A mixture of thiocarbohydrazide (1 mole) and an excess of formic acid is refluxed for several hours. The reaction mixture is then cooled, and the resulting precipitate is filtered, washed with cold water, and recrystallized from a suitable solvent like ethanol to yield 1H-1,2,4-triazole-3-thiol.

Step 2: S-Alkylation with 4-Methoxybenzyl Chloride

The final step involves the S-alkylation of the triazole-thiol with 4-methoxybenzyl chloride.

-

Materials: 1H-1,2,4-triazole-3-thiol, 4-methoxybenzyl chloride, a base (e.g., sodium hydroxide or potassium carbonate), a suitable solvent (e.g., ethanol or acetone).

-

Procedure: To a solution of 1H-1,2,4-triazole-3-thiol (1 mole) in the chosen solvent, the base (1.1 moles) is added, and the mixture is stirred until a clear solution is obtained. 4-Methoxybenzyl chloride (1 mole) is then added dropwise to the reaction mixture at room temperature. The reaction is stirred for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude product. The final compound, this compound, can be purified by recrystallization or column chromatography.

Characterization

The structure of the synthesized compound should be confirmed using modern analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra would confirm the presence of the triazole, methoxybenzyl, and thioether moieties.

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

Potential Biological Activities and Mechanism of Action

While specific biological data for this compound is limited, extensive research on structurally similar compounds provides strong indications of its potential therapeutic applications.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 1,2,4-triazole derivatives. The presence of a substituted benzylthio moiety is often associated with enhanced cytotoxic activity. For instance, derivatives of 1,2,4-triazole bearing substituted benzyl groups have shown promising activity against various cancer cell lines. A structurally related compound, 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one, has been evaluated for its anticancer properties. It is plausible that this compound could exhibit similar activity.

Potential Mechanisms of Anticancer Action:

-

Enzyme Inhibition: Triazole derivatives are known to inhibit various enzymes crucial for cancer cell proliferation, such as tyrosine kinases, histone deacetylases, and aromatase.

-

Induction of Apoptosis: These compounds may trigger programmed cell death in cancer cells through various signaling pathways.

-

Cell Cycle Arrest: They might halt the cell cycle at different phases, preventing the replication of cancerous cells.

Antimicrobial Activity

The 1,2,4-triazole scaffold is a cornerstone of many antifungal drugs (e.g., fluconazole, itraconazole). The primary mechanism of action for these antifungal agents is the inhibition of lanosterol 14α-demethylase, an enzyme essential for ergosterol biosynthesis in fungal cell membranes. It is conceivable that this compound could exhibit antifungal activity through a similar mechanism. Furthermore, various 1,2,4-triazole derivatives have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria.

Quantitative Structure-Activity Relationship (QSAR) Insights

QSAR studies on 1,2,4-triazole derivatives have provided valuable insights into the structural features that govern their biological activity.[5][6][7] These studies often indicate that electronic and steric properties of the substituents on the triazole ring play a crucial role. The presence of the electron-donating methoxy group on the benzyl ring and the thioether linkage in the target compound are features that could be explored in future QSAR models to predict its activity.

Potential Signaling Pathway Involvement

Based on the known mechanisms of action of related anticancer and antifungal triazole derivatives, a hypothetical signaling pathway for this compound can be proposed.

Future Directions

To fully elucidate the therapeutic potential of this compound, further research is warranted in the following areas:

-

Development of a robust and scalable synthetic protocol.

-

Comprehensive in vitro screening against a panel of cancer cell lines and microbial strains to determine its potency and spectrum of activity.

-

In vivo studies in animal models to evaluate its efficacy, pharmacokinetics, and safety profile.

-

Detailed mechanistic studies to identify its specific molecular targets and signaling pathways.

-

Lead optimization through the synthesis and evaluation of related analogues to improve its therapeutic index.

Conclusion

This compound is a promising scaffold for the development of novel therapeutic agents. Based on the extensive literature on related 1,2,4-triazole derivatives, this compound is anticipated to possess significant anticancer and antimicrobial properties. This technical guide provides a solid foundation for researchers to initiate further investigation into this intriguing molecule.

References

- 1. 17357-75-4|this compound|BLD Pharm [bldpharm.com]

- 2. 3-[(4-METHOXYBENZYL)THIO]-1H-1,2,4-TRIAZOLE | 17357-75-4 [chemicalbook.com]

- 3. chemmethod.com [chemmethod.com]

- 4. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 5. asianpubs.org [asianpubs.org]

- 6. three-mode.leidenuniv.nl [three-mode.leidenuniv.nl]

- 7. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the structure elucidation of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole, a molecule of interest in medicinal chemistry due to the prevalence of the 1,2,4-triazole scaffold in a wide range of therapeutic agents.[1][2][3][4] This document outlines the synthetic route, detailed experimental protocols, and a thorough analysis of the spectroscopic data required to unequivocally confirm the chemical structure of the title compound.

Synthesis and Characterization

The synthesis of this compound is typically achieved through the S-alkylation of 1H-1,2,4-triazole-3-thiol with a suitable 4-methoxybenzyl halide. This reaction is a common and effective method for the preparation of S-substituted triazole derivatives.[3][4]

Experimental Protocol: Synthesis of this compound

Materials:

-

1H-1,2,4-triazole-3-thiol

-

4-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Deionized water

Procedure:

-

To a solution of 1H-1,2,4-triazole-3-thiol (1.0 eq) in DMF, potassium carbonate (1.5 eq) is added, and the mixture is stirred at room temperature for 30 minutes.

-

4-Methoxybenzyl chloride (1.1 eq) is then added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature for 12-18 hours and monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure this compound.

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of the synthesized compound.

Caption: Workflow for the synthesis and structure elucidation of this compound.

Spectroscopic Data Analysis

The confirmation of the molecular structure of this compound relies on a combination of spectroscopic techniques, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 1: Expected Mass Spectrometry Data

| Ion | Expected m/z |

| [M+H]⁺ | 222.07 |

| [M+Na]⁺ | 244.05 |

The expected molecular ion peak corresponding to the protonated molecule [M+H]⁺ would be observed at m/z 222.07, confirming the molecular formula C₁₀H₁₁N₃OS.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information about the chemical environment of each proton and carbon atom.

Table 2: Predicted ¹H NMR Spectroscopic Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~14.20 | br s | 1H | N-H (Triazole) |

| ~8.50 | s | 1H | C5-H (Triazole) |

| ~7.30 | d, J ≈ 8.8 Hz | 2H | Ar-H |

| ~6.85 | d, J ≈ 8.8 Hz | 2H | Ar-H |

| ~4.30 | s | 2H | S-CH₂ |

| ~3.75 | s | 3H | O-CH₃ |

Table 3: Predicted ¹³C NMR Spectroscopic Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~160.0 | C3 (Triazole) |

| ~158.5 | Ar-C (C-OCH₃) |

| ~146.0 | C5 (Triazole) |

| ~130.5 | Ar-C (CH) |

| ~128.0 | Ar-C (C-CH₂) |

| ~114.0 | Ar-C (CH) |

| ~55.0 | O-CH₃ |

| ~35.0 | S-CH₂ |

The predicted NMR data is based on the analysis of structurally similar compounds.[1][5][6][7] The presence of the triazole N-H proton as a broad singlet at a downfield chemical shift is a characteristic feature.[7]

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule.

Table 4: Predicted IR Absorption Frequencies

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~2950-2850 | Aliphatic C-H stretch |

| ~1610, 1510, 1450 | Aromatic C=C stretch |

| ~1250 | C-O stretch (Aryl ether) |

| ~1170 | C-N stretch |

| ~700-650 | C-S stretch |

The IR spectrum is expected to show characteristic absorption bands for the aromatic and aliphatic C-H bonds, the aromatic C=C bonds, the aryl ether C-O bond, and the C-S bond.[8][9][10]

Signaling Pathways and Logical Relationships

The structure of this compound is confirmed through the logical correlation of the spectroscopic data. The following diagram illustrates this relationship.

Caption: Logical relationship between spectroscopic data and the confirmed structure.

Conclusion

The comprehensive analysis of the data obtained from mass spectrometry, ¹H NMR, ¹³C NMR, and IR spectroscopy, in conjunction with a well-established synthetic protocol, allows for the unambiguous structure elucidation of this compound. This guide provides the necessary technical details and expected data to assist researchers in the synthesis, purification, and characterization of this and structurally related compounds, facilitating further investigations into their potential biological activities.

References

- 1. elar.urfu.ru [elar.urfu.ru]

- 2. ijrpc.com [ijrpc.com]

- 3. Synthesis methods of 1,2,4-triazole-3-thiones: review | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 4. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]

- 5. rsc.org [rsc.org]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide on the Biological Activity of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct biological activity data for 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole is limited in publicly available literature. This guide provides a comprehensive overview of the biological activities of closely related structural analogs, offering insights into the potential therapeutic applications of this class of compounds.

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of pharmacological properties. The incorporation of a thioether linkage, particularly with substituted benzyl groups such as 4-methoxybenzyl, has been shown to modulate and enhance these biological effects. This technical guide consolidates the existing research on the biological activities of structural analogs of this compound, focusing on their anticancer and enzyme inhibitory properties. Detailed experimental protocols and data are presented to facilitate further research and development in this promising area of drug discovery.

Synthesis of 1,2,4-Triazole Thioether Derivatives

The synthesis of 1,2,4-triazole thioether derivatives typically involves a multi-step process. A common route begins with the formation of a 1,2,4-triazole-3-thione core, which is then S-alkylated with a suitable benzyl halide.

General Synthesis Pathway

A representative synthesis of a 1,2,4-triazole derivative bearing a 4-methoxybenzyl group involves the cyclization of a thiosemicarbazide precursor, followed by substitution reactions. For instance, derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole can be synthesized and subsequently modified to explore their biological potential.[1]

Anticancer Activity

Derivatives of 1,2,4-triazole are well-documented for their potent anticancer activities. A close structural analog, 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole (referred to as compound B9), has demonstrated selective cytotoxic effects against human melanoma cells.[2][3]

Quantitative Data: Cytotoxicity of Compound B9

The cytotoxic effects of compound B9 were evaluated using the MTT assay, revealing a selective impact on melanoma cells compared to normal cells.[2][3]

| Cell Line | Compound | IC₅₀ (µM) | Selectivity Index |

| VMM917 (Melanoma) | B9 | 16 | 4.9 |

| Normal Fibroblasts | B9 | 78.4 |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Mechanism of Action: Cell Cycle Arrest

Compound B9 was found to induce cell cycle arrest at the S phase in VMM917 melanoma cells, suggesting an interference with DNA synthesis.[2][3]

Enzyme Inhibitory Activity

Derivatives of 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole have also been investigated for their enzyme inhibitory potential, particularly against lipase and urease.[1]

Quantitative Data: Lipase and Urease Inhibition

Several synthesized analogs demonstrated moderate to good inhibitory effects against porcine pancreatic lipase and jack bean urease.[1]

| Compound | Lipase Inhibition (% at 100 µg/mL) | Urease IC₅₀ (µg/mL) |

| 7b | 65.4 ± 1.2 | > 100 |

| 7d | 68.2 ± 1.5 | > 100 |

| 11a | - | 12.39 ± 0.35 |

| 11d | 55.7 ± 1.1 | 16.12 ± 1.06 |

| Orlistat | 98.5 ± 0.5 | - |

| Thiourea | - | 21.2 ± 0.8 |

Data presented for selected active compounds from the study.

Experimental Protocol: Urease Inhibition Assay

The inhibitory activity against urease is commonly determined by measuring the amount of ammonia produced using the indophenol method.

-

Reaction Mixture Preparation: In a 96-well plate, mix 25 µL of urease enzyme solution, 55 µL of buffer (phosphate buffer, pH 7.0), and 5 µL of the test compound solution.

-

Pre-incubation: Incubate the mixture at 37°C for 15 minutes.

-

Substrate Addition: Add 55 µL of urea solution to initiate the reaction and incubate for another 15 minutes at 37°C.

-

Color Development: Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well. Incubate for 50 minutes at 37°C.

-

Absorbance Measurement: Measure the absorbance at 630 nm.

-

Calculation: The percentage of inhibition is calculated by comparing the absorbance of the test sample with that of the control (without inhibitor).

Antimicrobial Activity

General Antimicrobial Potential

The antimicrobial activity of 1,2,4-triazole derivatives is often attributed to the presence of the azole ring and the thione/thiol group, which can interact with microbial enzymes and proteins. The nature and position of substituents on the triazole and any attached rings play a crucial role in determining the spectrum and potency of activity.

Experimental Protocol: Broth Microdilution Method for MIC Determination

The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify antimicrobial activity.

-

Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate with a suitable broth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 24-48 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

The structural analogs of this compound exhibit promising biological activities, including selective anticancer effects and potent enzyme inhibition. The 4-methoxybenzyl moiety appears to be a favorable substituent for enhancing these properties. The presented data and experimental protocols provide a solid foundation for the further investigation of this class of compounds.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound to confirm its therapeutic potential. Elucidating the precise mechanisms of action and structure-activity relationships will be crucial for the rational design of more potent and selective drug candidates based on the 1,2,4-triazole scaffold.

References

- 1. researchgate.net [researchgate.net]

- 2. Cytotoxic effect of a 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole derivative compound in human melanoma cells | International Journal of Biology and Chemistry [ijbch.kaznu.kz]

- 3. researchgate.net [researchgate.net]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. connectjournals.com [connectjournals.com]

An In-Depth Technical Guide on the Anticipated Mechanism of Action of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole

Disclaimer: As of the current date, specific mechanistic studies, quantitative biological data, and detailed experimental protocols for 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole are not extensively available in the public scientific literature. This guide, therefore, presents a comprehensive overview of the well-established mechanisms of action for the broader class of 1,2,4-triazole derivatives, which are expected to be relevant to the subject compound due to structural similarities. The information herein is intended for researchers, scientists, and drug development professionals to guide future investigations.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities.[1][2] Derivatives of 1,2,4-triazole have been reported to exhibit antimicrobial, antifungal, anticancer, anti-inflammatory, anticonvulsant, and potent enzyme inhibitory properties.[1][2][3][4][5] The biological activity of these compounds is largely attributed to the triazole ring system's ability to engage in various biological interactions, including hydrogen bonding and coordination with metal ions in enzyme active sites. The thioether linkage and the substituted benzyl group, as seen in this compound, are common features that modulate the potency and selectivity of these derivatives.

Potential Mechanisms of Action Based on the 1,2,4-Triazole Scaffold

Based on extensive research into 1,2,4-triazole derivatives, the mechanism of action for this compound is likely to fall into one or more of the following categories:

Enzyme Inhibition

A primary mechanism of action for many 1,2,4-triazole-containing compounds is the inhibition of key enzymes involved in various pathological processes.

-

Cholinesterase Inhibition: Several 1,2,4-triazole derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of cholinergic neurotransmission.[6][7] Inhibition of these enzymes is a key therapeutic strategy for Alzheimer's disease. The triazole nitrogen atoms are thought to interact with the catalytic triad of the enzyme's active site.

-

Tyrosinase Inhibition: Recent studies have shown that 1,2,4-triazole derivatives can act as inhibitors of tyrosinase, a key enzyme in melanin biosynthesis.[8] This suggests potential applications in treating hyperpigmentation disorders.

-

Aromatase Inhibition: The 1,2,4-triazole core is present in clinically used aromatase inhibitors like letrozole and anastrozole, which are pivotal in the treatment of hormone-dependent breast cancer.[9] The triazole ring coordinates with the heme iron of the aromatase enzyme, thereby blocking estrogen synthesis.

Anticancer Activity

Beyond aromatase inhibition, 1,2,4-triazole derivatives have demonstrated cytotoxic effects against various cancer cell lines through multiple mechanisms.[9][10]

-

Induction of Apoptosis: Some derivatives have been shown to induce programmed cell death in cancer cells.

-

Tankyrase Inhibition: More complex 1,2,4-triazole compounds have been developed as potent inhibitors of tankyrase, an enzyme involved in the WNT/β-catenin signaling pathway, which is often dysregulated in colorectal cancer.[11]

Antimicrobial and Antifungal Activity

The 1,2,4-triazole scaffold is a cornerstone of antifungal therapy.

-

Inhibition of Lanosterol 14α-demethylase (CYP51): Azole antifungals, a class that includes 1,2,4-triazole-containing drugs like fluconazole, function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase. This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Its inhibition leads to the disruption of membrane integrity and ultimately fungal cell death.

-

Antibacterial Action: Various 1,2,4-triazole derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria.[10][12] The precise mechanisms can vary but often involve the disruption of essential cellular processes.

Quantitative Data for Representative 1,2,4-Triazole Derivatives

The following table summarizes the inhibitory concentrations (IC50) for several 1,2,4-triazole derivatives against various biological targets. This data is provided to illustrate the potential potency range for this class of compounds.

| Compound Class | Target Enzyme/Cell Line | IC50 Value (µM) | Reference |

| Thienobenzo-1,2,3-triazolinium salts | Butyrylcholinesterase (BChE) | 0.098 | [13] |

| 1,2,4-Triazole tethered β-hydroxy sulfides | Bacterial Tyrosinase | 4.52 - 14.43 | [8] |

| Furan- and Thiophene-substituted 1,2,4-triazoles | Acetylcholinesterase (AChE) | 0.00163 - 0.01768 | [7] |

| Furan- and Thiophene-substituted 1,2,4-triazoles | Butyrylcholinesterase (BChE) | 0.00871 - 0.08402 | [7] |

| 1,2,4-Triazole derivatives | MCF-7 (Breast Cancer Cell Line) | 4.8 | [14] |

| Azinane-triazole derivatives | α-glucosidase | >1.4-fold more potent than acarbose | [6] |

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the biological activity of novel compounds. Below are representative protocols for key assays used in the evaluation of 1,2,4-triazole derivatives.

In Vitro Anticancer Activity (MTT Assay)

This assay is commonly used to assess the cytotoxic effects of compounds on cancer cell lines.[9]

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa, A549) are seeded in 96-well plates at a density of 5x10^3 to 1x10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compound (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Cholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is widely used to screen for AChE and BChE inhibitors.[7]

Principle: The assay measures the activity of cholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (produced by the enzymatic hydrolysis of acetylthiocholine or butyrylthiocholine) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

Protocol:

-

Reagent Preparation: Prepare solutions of AChE or BChE, the substrate (acetylthiocholine iodide or butyrylthiocholine chloride), DTNB, and the test compound in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Mixture: In a 96-well plate, add the enzyme solution, DTNB solution, and the test compound at various concentrations. Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate solution to each well.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader.

-

Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined by comparing the reaction rates in the presence of the inhibitor to the rate of the uninhibited enzyme. The IC50 value is then calculated from the dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate a potential signaling pathway that could be targeted by 1,2,4-triazole derivatives and a typical experimental workflow for evaluating their anticancer activity.

Caption: Potential inhibition of the WNT/β-catenin pathway by a 1,2,4-triazole derivative.

Caption: Workflow for in vitro anticancer activity screening.

Conclusion

While the specific mechanism of action for this compound remains to be elucidated through dedicated studies, the extensive body of research on the 1,2,4-triazole class of compounds provides a strong foundation for predicting its likely biological activities. It is plausible that this compound will exhibit enzyme inhibitory, anticancer, or antimicrobial properties. The experimental protocols and potential signaling pathways outlined in this guide serve as a robust starting point for researchers to investigate the therapeutic potential of this and other related 1,2,4-triazole derivatives. Further research is essential to fully characterize its pharmacological profile and determine its specific molecular targets.

References

- 1. chemmethod.com [chemmethod.com]

- 2. researchgate.net [researchgate.net]

- 3. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Biological features of new 1,2,4-triazole derivatives (a literature review) | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]

- 6. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of novel 1,2,4-triazole tethered β-hydroxy sulfides as bacterial tyrosinase inhibitors: synthesis and biophysical evaluation through in vitro and in silico approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide on 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole Derivatives and Their Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and diverse biological activities of 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole derivatives. This class of compounds has garnered significant attention in medicinal chemistry due to its broad spectrum of pharmacological effects, including anticancer, antimicrobial, and enzyme inhibitory activities. This document consolidates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex chemical and biological processes.

Core Chemical Structure and Synthesis

The core structure of the compounds discussed herein features a 1,2,4-triazole ring substituted at the 3-position with a (4-methoxybenzyl)thio group. The 1,2,4-triazole scaffold is a well-known pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The (4-methoxybenzyl)thio moiety often contributes to the lipophilicity and can be involved in specific binding interactions with biological targets.

General Synthetic Pathway

The synthesis of this compound derivatives typically commences with the formation of a 1,2,4-triazole-3-thione precursor. This precursor is then subjected to an S-alkylation reaction with a 4-methoxybenzyl halide. Variations in the substituents at other positions of the triazole ring are introduced either before or after the key S-alkylation step, allowing for the creation of a diverse library of compounds.

A general synthetic route is depicted below:

Potential Therapeutic Targets of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole: An In-depth Technical Guide

Disclaimer: This technical guide synthesizes the potential therapeutic applications of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole based on the known biological activities of the broader 1,2,4-triazole class of compounds and structurally similar molecules. As of the writing of this document, specific in-depth studies on the therapeutic targets of this compound are not extensively available in the public domain. The information presented herein is intended for research and drug development professionals and should be interpreted as a predictive guide to facilitate further investigation.

Executive Summary

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antifungal, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][2][3][4] This whitepaper explores the potential therapeutic targets of the specific molecule, this compound. By examining data from structurally related compounds, we infer its likely mechanisms of action and identify promising avenues for future research and drug development. The key potential therapeutic areas for this compound are anticipated to be in oncology, inflammatory diseases, and mycology.

Potential Therapeutic Areas and Mechanisms of Action

Based on the extensive literature on 1,2,4-triazole derivatives, this compound is predicted to have therapeutic potential in the following areas:

Anticancer Activity

The 1,2,4-triazole nucleus is a common feature in a variety of anticancer agents.[4] The anticancer potential of the target compound is likely multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.

2.1.1 Predicted Molecular Targets and Signaling Pathways

-

Tubulin Polymerization Inhibition: Certain 1,2,4-triazole derivatives act as anti-mitotic agents by inhibiting tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[5]

-

Enzyme Inhibition:

-

Cyclin-Dependent Kinase 2 (CDK2): Inhibition of CDK2, a key regulator of the cell cycle, has been proposed as a mechanism for the anticancer activity of some 1,2,4-triazole compounds.[4]

-

Aromatase, B-RAFV600E, and EGFR: Hybrid molecules containing the 1,2,4-triazole scaffold have been shown to inhibit these key targets in cancer therapy.[6][7]

-

-

Induction of Apoptosis: The activation of caspase cascades, particularly caspase 8, has been implicated in the pro-apoptotic effects of related heterocyclic compounds.[8]

Anti-inflammatory Activity

Derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol have demonstrated anti-inflammatory properties, suggesting a similar potential for the target compound.[9][10]

2.2.1 Predicted Molecular Targets and Signaling Pathways

-

Cyclooxygenase (COX) Inhibition: A primary mechanism for the anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of COX enzymes (COX-1 and COX-2), which are crucial for prostaglandin synthesis.[3][11]

-

Lipoxygenase (LOX) Inhibition: Inhibition of LOX, another key enzyme in the inflammatory cascade responsible for leukotriene production, is also a plausible mechanism.[12]

-

NF-κB Pathway Inhibition: Some 1,2,4-triazole derivatives have been shown to inhibit the activation of the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory responses.[11]

Antifungal Activity

The triazole class is renowned for its antifungal agents. The primary mechanism of action for antifungal triazoles is the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[2]

2.3.1 Predicted Molecular Target

-

Lanosterol 14α-demethylase (CYP51): This cytochrome P450 enzyme is the key target for triazole antifungals. Its inhibition disrupts the integrity of the fungal cell membrane, leading to fungal cell death.[2]

Quantitative Data from Structurally Related Compounds

The following tables summarize the in vitro activity of 1,2,4-triazole derivatives that are structurally related to this compound. This data provides a preliminary indication of the potential potency of the target compound.

Table 1: Anticancer Activity of Related 1,2,4-Triazole Derivatives

| Compound Class | Cell Line | IC50 (µM) | Reference |

| 1,2,3-Triazole Derivatives | MCF-7 | 24.6 - 46.1 | [2][13] |

| 1,2,3-Triazole Derivatives | HCT-116 | 26.8 - 47.1 | [2] |

| 1,2,3-Triazole/1,2,4-Triazole Hybrids | MCF-7 | 9 - 16 | [7] |

| 1-(Diarylmethyl)-1H-1,2,4-triazoles | MCF-7 | 52 nM (for a 1,2,3-triazole analog) | [5] |

| 1,2,4-Triazole Derivatives | PC-3 | 273.9 - 406.3 | [6] |

Table 2: Anti-inflammatory and Enzyme Inhibitory Activity of Related 1,2,4-Triazole Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| 1,2,4-Triazole Derivatives | COX-1 | 70.96 - 117.8 | [11] |

| 1,2,4-Triazole Derivatives | COX-2 | 1.76 - 49.79 | [11] |

| 1,2,4-Triazole Derivatives | 5-LOX | 6.54 - 8.11 | [11] |

| 1,2,4-Triazole Bearing Azinane Analogues | AChE | 0.73 | [12] |

| 1,2,4-Triazole Bearing Azinane Analogues | BChE | 0.038 | [12] |

| Thienobenzo-1,2,3-Triazoles | BChE | 98 nM | [14] |

Table 3: Antifungal and Antibacterial Activity of Related 1,2,4-Triazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | S. aureus | 16 | [1] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | B. subtilis | 20 | [1] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | E. coli | 25 | [1] |

| 4-Amino-substituted-1,2,4-triazole-3-thiol Derivatives | C. albicans | 24 | [1] |

| 1,2,4-Triazole Alcohols | Candida species | 0.063 - 0.5 | [3] |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and biological evaluation of 1,2,4-triazole derivatives, adapted from the available literature.

General Synthesis of 3-(Substituted-thio)-1H-1,2,4-triazoles

Protocol:

-

Synthesis of Potassium Dithiocarbazinate Salt: A carbohydrazide is reacted with carbon disulfide in the presence of a base like potassium hydroxide in an alcoholic solvent. The resulting potassium dithiocarbazinate salt is typically used in the next step without further purification.[15]

-

Formation of the 1,2,4-Triazole-3-thiol Ring: The potassium salt is refluxed with hydrazine hydrate in an aqueous solution. Acidification of the reaction mixture yields the 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol.[15]

-

S-alkylation: The triazole-thiol is then reacted with a 4-methoxybenzyl halide (e.g., chloride or bromide) in the presence of a base to yield the final product, this compound.

In Vitro Anticancer Activity (MTT Assay)

Protocol:

-

Cell Culture: Human cancer cell lines (e.g., MCF-7, HCT-116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of the test compound (dissolved in DMSO and diluted in culture medium) for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated to allow the formation of formazan crystals by viable cells.

-

Solubilization and Absorbance Reading: The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO), and the absorbance is measured using a microplate reader at a specific wavelength.

-

IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[2]

In Vitro Cholinesterase Inhibition Assay (Ellman's Method)

Protocol:

-

Enzyme and Substrate Preparation: Solutions of acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), the substrate (acetylthiocholine iodide or butyrylthiocholine iodide), and Ellman's reagent (DTNB) are prepared in a suitable buffer.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound.

-

Reaction Initiation: The substrate is added to initiate the enzymatic reaction.

-

Absorbance Measurement: The formation of the yellow 5-thio-2-nitrobenzoate anion is monitored spectrophotometrically over time.

-

Inhibition Calculation: The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor. The IC50 value is then determined.[10]

Conclusion and Future Directions

While direct experimental evidence for the therapeutic targets of this compound is currently lacking, the extensive body of research on the 1,2,4-triazole scaffold provides a strong foundation for predicting its potential biological activities. The structural features of this compound suggest that it is a promising candidate for development as an anticancer, anti-inflammatory, or antifungal agent.

Future research should focus on:

-

Synthesis and Characterization: The synthesis and full characterization of this compound.

-

In Vitro Screening: A comprehensive in vitro screening against a panel of cancer cell lines, key inflammatory enzymes (COX-1, COX-2, LOX), and a range of fungal pathogens.

-

Target Identification and Validation: If significant activity is observed, further studies should be conducted to identify and validate the specific molecular targets and elucidate the underlying signaling pathways.

-

In Vivo Efficacy and Toxicity: Promising in vitro results should be followed by in vivo studies in relevant animal models to assess efficacy and safety.

This in-depth guide, based on inferred data, provides a robust starting point for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

- 1. connectjournals.com [connectjournals.com]

- 2. Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction [pharmacia.pensoft.net]

- 3. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 1-(Diarylmethyl)-1H-1,2,4-triazoles and 1-(Diarylmethyl)-1H-imidazoles as a Novel Class of Anti-Mitotic Agent for Activity in Breast Cancer | MDPI [mdpi.com]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. New 1,2,3-triazole/1,2,4-triazole hybrids linked to oxime moiety as nitric oxide donor selective COX-2, aromatase, B-RAFV600E and EGFR inhibitors celecoxib analogs: design, synthesis, anti-inflammatory/anti-proliferative activities, apoptosis and molecular modeling study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemmethod.com [chemmethod.com]

- 9. Synthesis of 5-(2-,3- and 4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives exhibiting anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A biochemistry-oriented drug design: synthesis, anticancer activity, enzymes inhibition, molecular docking studies of novel 1,2,4-triazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Charged Thienobenzo-1,2,3-Triazoles as Especially Potent Non-Selective Cholinesterase Inhibitors: Design, Anti-Inflammatory Activity, and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 15. jocpr.com [jocpr.com]

literature review of 1,2,4-triazole thioether compounds

An In-depth Technical Guide to 1,2,4-Triazole Thioether Compounds for Researchers and Drug Development Professionals

Introduction

The 1,2,4-triazole nucleus is a foundational scaffold in medicinal chemistry and agrochemistry, renowned for its metabolic stability and diverse pharmacological activities.[1][2] This five-membered heterocyclic ring, containing three nitrogen atoms, serves as a pharmacophore in numerous approved drugs, including the antifungal agents fluconazole and itraconazole, and the anticancer drug letrozole.[3] Derivatives of 1,2,4-triazole, particularly those functionalized with a thioether linkage at the C3 or C5 position, have garnered significant attention. These 1,2,4-triazole thioether compounds exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5]

The unique structural features of the triazole ring, such as its dipole character, hydrogen bonding capacity, and rigidity, allow for high-affinity interactions with various biological receptors and enzymes.[1] The addition of a flexible thioether moiety provides a key linker for introducing diverse substituents, enabling fine-tuning of the molecule's physicochemical properties and biological targets. This guide provides a comprehensive review of the synthesis, biological activities, and structure-activity relationships of 1,2,4-triazole thioether compounds, presenting key data, experimental protocols, and workflow visualizations to aid researchers in the field.

Core Synthesis of 1,2,4-Triazole Thioethers

The primary route to 1,2,4-triazole thioethers begins with the synthesis of the corresponding 1,2,4-triazole-3-thione or 5-thione precursor. The most common method involves the base-catalyzed intramolecular cyclization of an acylthiosemicarbazide intermediate. The resulting thione exists in a tautomeric equilibrium with its thiol form, which can then be alkylated to yield the final thioether product.

General Synthetic Workflow

The logical progression from starting materials to the final thioether compounds is a multi-step process.

Caption: General synthesis pathway for 1,2,4-triazole thioethers.

Experimental Protocols

Protocol 1: Synthesis of 4,5-Disubstituted-1,2,4-triazole-3-thiols [6] This protocol outlines the common method of base-catalyzed intramolecular dehydrative cyclization.

-

Thiosemicarbazide Formation: An equimolar mixture of a substituted acid hydrazide and a substituted isothiocyanate is refluxed in an appropriate solvent (e.g., ethanol) for several hours to yield the corresponding N,N'-disubstituted thiosemicarbazide.

-

Cyclization: The isolated thiosemicarbazide is dissolved in an aqueous solution of a base (e.g., 8% NaOH or K2CO3).

-

The mixture is refluxed for 4-6 hours until the reaction is complete (monitored by TLC).

-

The reaction mixture is cooled to room temperature and then acidified with a dilute acid (e.g., HCl) to precipitate the 1,2,4-triazole-3-thione/thiol product.

-

The solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent like ethanol to afford the pure compound.

Protocol 2: Synthesis of 1,2,4-Triazole Thioethers (S-Alkylation) [7] This protocol describes the alkylation of the triazole-thiol to form the thioether linkage.

-

Reaction Setup: The synthesized 1,2,4-triazole-3-thiol (1.0 eq) is dissolved in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Base Addition: A base, typically potassium carbonate (K2CO3) (1.5-2.0 eq), is added to the solution to deprotonate the thiol, forming a thiolate anion.

-

Alkylation: The appropriate alkylating agent (e.g., an alkyl halide, R-X) (1.1 eq) is added to the reaction mixture.

-

The mixture is stirred at room temperature or gentle heat for a specified period until the starting material is consumed.

-

Workup: The reaction mixture is poured into ice-cold water to precipitate the crude product.

-

The precipitate is filtered, washed with water, and purified by recrystallization or column chromatography to yield the pure 1,2,4-triazole thioether.

Biological Activities and Quantitative Data

1,2,4-Triazole thioethers have been extensively evaluated for a range of biological activities. Their mechanism often involves targeting specific enzymes or cellular processes critical for the survival of pathogens or cancer cells.

Anticancer Activity

These compounds exhibit significant antiproliferative effects against various human cancer cell lines. The proposed mechanisms include inhibition of crucial enzymes like tubulin, EGFR, and BRAF.[8]

Caption: Anticancer mechanism of action for select 1,2,4-triazoles.[8]

Table 1: In Vitro Anticancer Activity of 1,2,4-Triazole Derivatives

| Compound | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 112c | HCT 116 (Colon) | IC50 | 4.363 µM | [4] |

| 112a | HCT 116 (Colon) | IC50 | 18.76 µM | [4] |

| 8c | - | EGFR Inhibition IC50 | 3.6 µM | [8] |

| 6b | MCF-7 (Breast) | IC50 | 6.64 ± 0.44 µM | [9] |

| 6g | MCF-7 (Breast) | IC50 | 8.16 ± 0.31 µM | [9] |

| Hydrazone 4 | MDA-MB-231 (Breast) | EC50 | ~2-17 µM | [1] |

| Hydrazone 14 | MDA-MB-231 (Breast) | EC50 | ~2-17 µM |[1] |

Experimental Protocol: MTT Assay for Cytotoxicity [8]

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a CO2 incubator.

-

Compound Treatment: The cells are treated with various concentrations of the synthesized 1,2,4-triazole thioether compounds for a specified duration (e.g., 48 or 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 3-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Reading: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (concentration causing 50% inhibition of cell growth) is determined.

Antimicrobial Activity

1,2,4-triazole thioethers are potent agents against a wide range of plant and human pathogens. A notable strategy is the inhibition of bacterial virulence factors, such as the Type III Secretion System (T3SS), which is crucial for the pathogenicity of many Gram-negative bacteria.[10]

Table 2: In Vitro Antibacterial and Antifungal Activity of 1,2,4-Triazole Thioethers

| Compound | Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 6u | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 18.8 µg/mL | [7] |

| A10 | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 | 5.01 µg/mL | [10] |

| 6u | Rhizoctonia solani (Fungus) | Inhibition | 80.8% at 50 µg/mL | [7] |

| 9d | Trichoderma sp. (TSM) | EC50 | 9.25 µg/mL | [11][12] |

| 9d | Mucor sp. (MSD) | EC50 | 12.95 µg/mL | [11][12] |

| 9d | Pseudomonas syringae pv. actinidiae (PSA) | EC50 | 9.34 µg/mL | [12] |

| 5b | Physalospora piricola (Fungus) | Inhibition | 93.3% at 50 µg/mL | [13] |

| 5g | Gibberella zeae (Fungus) | Inhibition | 86.5% at 50 µg/mL |[13] |

Experimental Protocol: Mycelial Growth Rate Method for Antifungal Activity [13][14]

-

Medium Preparation: Potato Dextrose Agar (PDA) medium is prepared and autoclaved.

-

Compound Incorporation: The test compounds, dissolved in a solvent like DMSO, are added to the molten PDA at various final concentrations (e.g., 50 µg/mL). The medium is then poured into sterile Petri dishes.

-

Inoculation: A mycelial disc (e.g., 5 mm diameter) from the edge of an actively growing fungal colony is placed at the center of each agar plate.

-

Incubation: The plates are incubated at a suitable temperature (e.g., 25-28°C) for several days.

-

Measurement: The diameter of the fungal colony is measured, and the percentage of inhibition is calculated using the formula: Inhibition (%) = [(C - T) / C] * 100, where C is the colony diameter of the control group and T is the colony diameter of the treated group.

Structure-Activity Relationship (SAR)

The biological activity of 1,2,4-triazole thioethers is highly dependent on the nature and position of substituents on the triazole ring and the thioether moiety.

-

Substituents on the Phenyl Ring: The presence of electron-donating groups (e.g., -OH, -OCH3) on aromatic rings attached to the core structure often enhances antimicrobial and antitumor activity.[3] Conversely, electron-withdrawing groups (e.g., -NO2, -Cl) can also increase potency, suggesting that electronic effects play a crucial role in target binding.[3][9]

-

Thioether Moiety: The nature of the alkyl or aryl group attached to the sulfur atom significantly influences activity. Incorporating other heterocyclic rings, such as 1,3,4-thiadiazole, into this part of the molecule has been shown to produce compounds with potent and broad-spectrum antimicrobial effects.[11][12]

-

Fused Ring Systems: Cyclization of the thioether chain back onto the triazole ring to form fused systems, such as thiazolo[3,2-b][3][4][6]triazoles, can lead to highly active compounds. Compound 6u , a thiazolo[3,2-b]-1,2,4-triazole derivative, demonstrated significantly better antibacterial activity against Xoo than its thioether precursors and commercial standards.[7]

Conclusion

1,2,4-triazole thioether derivatives represent a versatile and highly promising class of compounds in the pursuit of new therapeutic and agrochemical agents. Their straightforward and modular synthesis allows for the creation of large chemical libraries for screening. The extensive research highlighted in this guide demonstrates their potent efficacy against cancer, bacteria, and fungi. Future work should continue to explore novel substitutions and fused heterocyclic systems to enhance potency and selectivity. Mechanistic studies, aided by molecular docking and proteomic analyses, will be crucial in identifying specific biological targets and rationally designing the next generation of 1,2,4-triazole-based drugs.[10][12]

References

- 1. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]

- 6. Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols [scirp.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Biological Evaluation of 1,2,4-Triazole Thioethers as Both Potential Virulence Factor Inhibitors against Plant Bacterial Diseases and Agricultural Antiviral Agents against Tobacco Mosaic Virus Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and antimicrobial evaluation of novel 1,2,4-trizaole thioether derivatives with a 1,3,4-thiadiazole skeleton - RSC Advances (RSC Publishing) DOI:10.1039/D5RA04574F [pubs.rsc.org]

- 13. Synthesis, Antifungal Activity, 3D-QSAR, and Molecular Docking Study of Novel Menthol-Derived 1,2,4-Triazole-thioether Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Frontiers | Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety [frontiersin.org]

The Emergence of a Versatile Scaffold: A Technical Guide to the Discovery and History of 3-((4-Methoxybenzyl)thio)-1H-1,2,4-triazole

Introduction

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of therapeutic agents.[1][2][3] These five-membered heterocyclic compounds, containing three nitrogen atoms, are key pharmacophores that exhibit a broad spectrum of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties.[3][4][5] The stability of the triazole ring and its capacity for hydrogen bonding and dipole interactions allow for high-affinity binding to various biological receptors and enzymes.[3] Within this diverse chemical family, S-substituted 1,2,4-triazole-3-thiones have garnered significant attention for their potent and varied pharmacological effects. This technical guide focuses on the discovery, synthesis, and biological evaluation of a specific derivative, 3-((4-methoxybenzyl)thio)-1H-1,2,4-triazole, providing an in-depth resource for researchers and professionals in drug development.

Physicochemical Properties

Basic chemical and physical properties of the core compound are summarized below.

| Property | Value | Reference |

| CAS Number | 17357-75-4 | [6][7][8] |

| Molecular Formula | C10H11N3OS | [6] |

| Molecular Weight | 221.28 g/mol | [6] |

| IUPAC Name | 3-[(4-methoxyphenyl)methyl]sulfanyl-1H-1,2,4-triazole | [8][9] |

| Synonyms | This compound | [6] |

Synthesis and Discovery

The synthesis of this compound is typically achieved through a multi-step process that is characteristic of the synthesis of many 5-substituted-4H-1,2,4-triazole-3-thiol derivatives. The general pathway involves the initial formation of a 1,2,4-triazole-3-thiol (or its tautomeric thione form), followed by the S-alkylation to introduce the 4-methoxybenzyl group.

The initial discovery of this class of compounds is rooted in the broader exploration of thiosemicarbazide chemistry. The cyclization of acylthiosemicarbazides or dithiocarbazinates under basic or acidic conditions provides the core 1,2,4-triazole-3-thiol ring system. This versatile intermediate can then be functionalized at the sulfur atom.

The specific introduction of the 4-methoxybenzylthio moiety follows from the reaction of the triazole-thiol with a 4-methoxybenzyl halide (e.g., 4-methoxybenzyl chloride) in the presence of a base. This nucleophilic substitution reaction is a common and efficient method for creating thioether linkages.

Figure 1: General synthetic workflow for S-substituted 1,2,4-triazoles.

Experimental Protocols

General Procedure for the Synthesis of 5-Substituted-4H-1,2,4-triazole-3-thiols

This protocol is a generalized representation based on common methods for synthesizing the triazole-thiol precursor.[2][10]

-

Step 1: Formation of Potassium Dithiocarbazinate: An equimolar mixture of an appropriate acid hydrazide, carbon disulfide, and potassium hydroxide in absolute ethanol is stirred at room temperature. The reaction progress is monitored until the formation of a solid precipitate (potassium dithiocarbazinate) is complete.

-

Step 2: Cyclization: The isolated potassium dithiocarbazinate is refluxed with an excess of hydrazine hydrate. The evolution of hydrogen sulfide gas indicates the progression of the cyclization.

-

Step 3: Acidification and Isolation: After cooling, the reaction mixture is diluted with water and acidified with a mineral acid (e.g., HCl) to a pH of 5-6. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 5-substituted-4H-1,2,4-triazole-3-thiol.

Procedure for S-alkylation: Synthesis of this compound

This procedure describes the final step to obtain the target compound.

-

Reaction Setup: The synthesized 1,2,4-triazole-3-thiol is dissolved in a suitable solvent such as ethanol or DMF, containing an equimolar amount of a base (e.g., sodium hydroxide or potassium carbonate) to form the thiolate salt.

-

Addition of Alkylating Agent: To this solution, an equimolar amount of 4-methoxybenzyl chloride (or bromide) is added dropwise with stirring.

-

Reaction and Work-up: The mixture is stirred at room temperature or gently heated to ensure the completion of the reaction. The solvent is then removed under reduced pressure. The residue is treated with cold water, and the solid product is filtered, washed, and purified by recrystallization.

Biological Activities and Structure-Activity Relationship

Derivatives of 1,2,4-triazole-3-thione are known to possess a wide range of biological activities. The introduction of different substituents at the N-4 and S-3 positions significantly modulates their pharmacological profile.

-

Antimicrobial and Antifungal Activity: The triazole nucleus is famously associated with antifungal agents like fluconazole.[3] The sulfur atom in the 3-position and subsequent S-alkylation often confer significant antimicrobial properties. Studies on related compounds have demonstrated activity against various bacterial strains (e.g., S. aureus, E. coli) and fungi (C. albicans).[4][5] The presence of electron-donating groups like methoxy (-OCH3) on the benzyl ring is often associated with enhanced biological activity.[4]

-

Anti-inflammatory Activity: Several S-substituted derivatives of 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiols have been synthesized and shown to exhibit anti-inflammatory properties.[10] This suggests that the core scaffold is a promising starting point for the development of new anti-inflammatory agents.

-

Enzyme Inhibition: A study involving 1,2,4-triazole derivatives starting from 3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazole revealed inhibitory effects against lipase and urease enzymes.[11] This indicates that the 4-methoxybenzyl moiety is compatible with binding to the active sites of these enzymes.

The general screening process for identifying lead compounds from a synthesized library of triazole derivatives often follows a standardized workflow.

Figure 2: Logical workflow for biological screening of triazole derivatives.

Quantitative Data

| Compound Class | Activity Type | Target | IC50 / MIC | Reference |

| Mannich bases from a 4-amino-5-{[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]methyl}-2,4-dihydro-3H-1,2,4-triazole-3-thione precursor | Urease Inhibition | Jack bean Urease | 12.39 ± 0.35 µg/mL | [11] |

| 4-amino-5-alkyl-4H-1,2,4-triazole-3-thiols | Antisecretory | Gastric Acid Secretion | ED50 = 3.4 mg/kg (for ethyl derivative) | [12] |

| 1,2,4-triazolo[3,4-b][1][4][13]thiadiazines | Antibacterial | E. coli, P. aeruginosa | MIC = 3.125 µg/mL | [3] |

| 1,2,4-triazoles with bromo diphenylsulfone moiety | Antibacterial | B. cereus | MIC = 8 μg/mL | [3] |

Conclusion

This compound belongs to a well-established and highly versatile class of heterocyclic compounds. Its synthesis is straightforward, building upon the robust chemistry of 1,2,4-triazole-3-thiols. While detailed biological data for this specific molecule is sparse in the public domain, the extensive research on structurally similar compounds strongly suggests its potential as a bioactive agent. The presence of the 1,2,4-triazole core, the thioether linkage, and the methoxybenzyl group are all features known to contribute to a range of pharmacological activities, including antimicrobial, anti-inflammatory, and enzyme-inhibiting effects. This compound and its analogs represent a fertile ground for further investigation and development in the quest for novel therapeutics.

References